Serotonin adipinate

Description

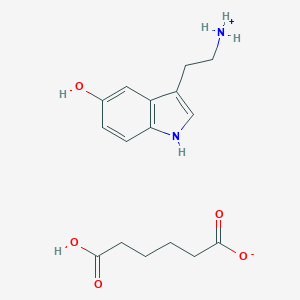

Structure

2D Structure

Properties

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKLAIWRJDCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16031-83-7 | |

| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80928536 | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-34-8, 16031-83-7 | |

| Record name | Serotonin adipinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin adipinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEROTONIN ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Serotonin Adipinate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and structural characteristics of serotonin adipinate. The information is intended to support research and development activities by providing key data on its physicochemical nature, methodologies for its characterization, and its role within biological signaling pathways.

Chemical Structure and Conformation

This compound is a salt formed between the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the dicarboxylic acid, adipic acid.[1] The molecular formula is C₁₆H₂₂N₂O₅, and it has a molar mass of 322.36 g/mol .[1][2] The structure consists of the protonated form of serotonin, the 5-hydroxytryptammonium cation (C₁₀H₁₃N₂O⁺), ionically bonded to the adipate anion (C₆H₉O₄⁻).[3][4]

The formation of this salt is a strategy employed to modify the physicochemical properties of serotonin, such as solubility and stability.[4] In the crystalline state, the serotonin and adipate ions are interconnected by a network of hydrogen bonds.[5] Specifically, N—H⋯O and O—H⋯N hydrogen bonds form between the serotonin cation and the adipate anion, creating a stable three-dimensional lattice.[5] The conformation of the serotonin molecule within the salt is influenced by the adipate counter-ion, with hydrogen bonding favoring a flat conformation, while additional stacking interactions may lead to a nonplanar conformation.[3][4]

Caption: Logical relationship of this compound salt formation.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are critical for understanding its behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [2][5] |

| Molar Mass | 322.36 g/mol | [2][5] |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | [1][5] |

| Appearance | Solid powder | [5] |

| Boiling Point | 416.1 °C at 760 mmHg | [2] |

| Flash Point | 205.4 °C | [2] |

| Vapor Pressure | 1.63E-07 mmHg at 25 °C | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |

| Storage | Dry, dark, at 0-4°C (short term) or -20°C (long term) | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a salt formation reaction between serotonin and adipic acid.[2]

Objective: To form the adipate salt of serotonin to potentially improve its solubility and stability.

Materials:

-

Serotonin (free base)

-

Adipic acid

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

Methodology:

-

Dissolution: Dissolve equimolar amounts of serotonin free base and adipic acid in a minimal amount of a suitable heated anhydrous solvent (e.g., ethanol).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 50-70°C) for a specified period to ensure complete reaction and salt formation.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the this compound salt.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Drying: Dry the final product under a vacuum to yield pure this compound powder.

Physicochemical Characterization

Characterization is essential to confirm the identity and purity of the synthesized salt.

Objective: To verify the molecular structure and confirm the identity of the synthesized this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra to confirm the presence of peaks corresponding to both the serotonin cation and the adipate anion, and verify their stoichiometric ratio.[5]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample.

-

Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Confirm the presence of the serotonin cation (m/z for [C₁₀H₁₃N₂O]⁺) in the positive mode and the adipate anion (m/z for [C₆H₉O₄]⁻) in the negative mode.[5]

-

-

X-ray Diffraction (XRD):

-

Mount a suitable single crystal of the product on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding within the crystal lattice.[3][5]

-

Caption: Experimental workflow for synthesis and characterization.

Relevant Biological Pathways

This compound acts as a source of serotonin, a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes.[6]

Serotonin Biosynthesis

Serotonin is synthesized in the body from the essential amino acid L-tryptophan.[7] This process occurs primarily in the enterochromaffin cells of the gastrointestinal tract and in serotonergic neurons within the brain's raphe nuclei.[6][7] The synthesis is a two-step enzymatic process.

-

Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[7][8]

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).[7]

Caption: The biosynthesis pathway of serotonin from L-tryptophan.

Serotonergic Synapse Signaling

Once synthesized, serotonin is stored in vesicles within presynaptic neurons.[9] Upon neuronal stimulation, it is released into the synaptic cleft where it exerts its effects by binding to a variety of postsynaptic and presynaptic receptors (e.g., 5-HT₁, 5-HT₂, etc.).[9][10] The signal is terminated primarily by the reuptake of serotonin from the synapse back into the presynaptic neuron via the serotonin transporter (SERT).[6] Once back inside the neuron, serotonin is either re-packaged into vesicles or metabolized by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA).[6][10]

Caption: Overview of signaling at a serotonergic synapse.

References

- 1. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. This compound | 16031-83-7 | Benchchem [benchchem.com]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Serotonin Synthesis Amplification - Evecxia Therapeutics [evecxia.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

Physicochemical characteristics of serotonin adipinate

An In-depth Technical Guide on the Physicochemical Characteristics of Serotonin Adipinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the salt formed from the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and adipic acid, is a compound of significant interest in pharmaceutical research. The formation of this salt can alter the physicochemical properties of serotonin, such as its solubility, stability, and handling characteristics, which are critical parameters in drug development.[1][2] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of the relevant biological pathways for context.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are a composite of its two constituent molecules: serotonin and adipic acid.[3]

General and Thermal Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][4][5] |

| Molar Mass | 322.36 g/mol | [1][4][5][6] |

| Appearance | Solid powder | [3][5] |

| Boiling Point | 416.1 °C at 760 mmHg | [1] |

| Flash Point | 205.4 °C | [1] |

| Vapor Pressure | 1.63 x 10⁻⁷ mmHg at 25°C | [1] |

Solubility and Dissociation

| Property | Value / Description | Reference |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] The adipic acid salt form may lead to a different solubility profile compared to serotonin alone.[1] | |

| pKa | The protonated amino group of the serotonin moiety has a pKa of approximately 9.97, indicating it exists in a protonated form at physiological pH.[7] |

Structural and Crystallographic Data

The crystal structure of this compound has been determined, revealing a salt composed of the serotonin cation (C₁₀H₁₃N₂O⁺) and the adipate anion (C₆H₉O₄⁻).[7][8] The conformation and packing of the ions in the crystal lattice are influenced by a network of hydrogen bonds and stacking interactions.[2][7][8]

| Property | Description | Reference |

| Chemical Structure | An ionic bond between the protonated amine group of serotonin and a deprotonated carboxylic acid group of adipic acid.[1][3] | |

| InChIKey | QUDKLAIWRJDCMU-UHFFFAOYSA-N | [4][5][6] |

| SMILES | C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | [4] |

| Crystal System | Data not specified in the provided search results. | |

| Key Interactions | Hydrogen bonding and stacking interactions between ions are crucial for the crystal conformation.[2][7][8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections describe standard protocols for determining key physicochemical properties.

Melting Point Determination

The melting point provides an indication of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range.[10]

Methodology: Capillary Method [11][12]

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube and compacted to a height of 1-2 mm.[9][13]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., DigiMelt or Mel-Temp) alongside a calibrated thermometer.[9][10]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 2 °C/min) near the expected melting point to ensure thermal equilibrium.[9][10]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded. This range is the melting point.[10][12]

-

Replicates: The measurement is repeated with fresh samples to ensure accuracy.[12]

References

- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 16031-83-7 | Benchchem [benchchem.com]

- 4. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In Vitro Mechanism of Action of Serotonin Adipinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin adipinate, a salt of serotonin and adipic acid, is a molecule of significant interest in pharmacological research due to the multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in physiology and pathology. In vitro, the mechanism of action of this compound is primarily dictated by the activity of serotonin, which engages with a wide array of cell surface receptors, leading to the modulation of diverse intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanism of action of serotonin, the active component of this compound, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.

Introduction

Serotonin is a pivotal monoamine neurotransmitter that exerts its influence on a vast range of physiological processes, including mood regulation, gastrointestinal motility, and hemostasis[1][2][3]. The diverse effects of serotonin are mediated by its interaction with at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7)[2][4]. These receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are G protein-coupled receptors (GPCRs)[1][5]. The adipic acid component of this compound is not known to have pharmacological activity at serotonin receptors and is considered to primarily influence the salt's physicochemical properties[1]. This guide will, therefore, focus on the well-established in vitro pharmacology of serotonin.

Serotonin Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO cells) | 8.1 - 9.0 (pKi) | [6] |

| 5-HT1B/1D | [³H]5-HT | Human recombinant | High nanomolar | [7] |

| 5-HT2A | [³H]Ketanserin | Human recombinant | High nanomolar | [7] |

| 5-HT2B | [³H]5-HT | Human recombinant | High nanomolar | [7] |

| 5-HT6 | [³H]5-HT | Human recombinant | High affinity | [4] |

| 5-HT7 | [³H]5-CT | Human recombinant (CHO cells) | 8.1 - 9.0 (pKi) | [6] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The data presented are for serotonin (5-HT) and are expected to be representative of the active moiety of this compound.

Signaling Pathways

Upon binding to its cognate GPCRs, serotonin initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.

Gαi-Coupled Receptors (e.g., 5-HT1A)

Receptors of the 5-HT1 family typically couple to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[8]. The βγ subunits of the G protein can also directly modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).

Gαq-Coupled Receptors (e.g., 5-HT2A)

The 5-HT2 receptor family couples to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7)

Receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to stimulatory G proteins (Gαs). This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA and downstream targets[4][9].

References

- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 2. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Serotonin with 5-HT Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a ubiquitous monoamine neurotransmitter that plays a critical role in a vast array of physiological and pathological processes.[1] Its diverse functions are mediated through a large family of 5-HT receptors, which are the targets of numerous therapeutic agents. This technical guide provides an in-depth overview of the interaction of serotonin with its receptors, with a focus on quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways.

While the specific query mentioned "serotonin adipinate," it is important to clarify that this is a salt form of serotonin. The pharmacologically active moiety is the serotonin molecule itself. The adipinate counter-ion may influence the compound's physicochemical properties, such as solubility and stability, but the fundamental interactions with the 5-HT receptors are dictated by the serotonin structure. Therefore, this guide will focus on the binding and functional characteristics of serotonin (5-HT).

Quantitative Analysis of Serotonin Interaction with 5-HT Receptors

The affinity of serotonin for its various receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The functional potency of serotonin is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in various functional assays that measure the downstream signaling events following receptor activation. Serotonin generally exhibits high affinity, typically in the low nanomolar range, for most 5-HT receptor subtypes.[2]

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of serotonin for a range of human 5-HT receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, the cell type or tissue preparation, and the specific functional assay employed.

| Receptor Subtype | G-protein Coupling | Binding Affinity (Ki) [nM] | Functional Activity (EC50/IC50) [nM] | Functional Assay |

| 5-HT1A | Gi/o | 1.0 - 10 | 1 - 20 | cAMP Inhibition |

| 5-HT1B | Gi/o | 1.0 - 15 | 5 - 50 | cAMP Inhibition |

| 5-HT1D | Gi/o | 0.5 - 10 | 2 - 30 | cAMP Inhibition |

| 5-HT1E | Gi/o | ~200 | >1000 | cAMP Inhibition |

| 5-HT1F | Gi/o | 10 - 50 | 20 - 100 | cAMP Inhibition |

| 5-HT2A | Gq/11 | 2.0 - 20 | 10 - 100 | Phosphoinositide Hydrolysis |

| 5-HT2B | Gq/11 | 1.0 - 15 | 5 - 50 | Phosphoinositide Hydrolysis |

| 5-HT2C | Gq/11 | 1.0 - 10 | 1 - 20 | Phosphoinositide Hydrolysis |

| 5-HT3 | Ligand-gated ion channel | 100 - 500 (as agonist) | 500 - 2000 | Ion Flux (e.g., Ca2+) |

| 5-HT4 | Gs | 5 - 50 | 10 - 100 | cAMP Stimulation |

| 5-HT5A | Gi/o | 10 - 100 | >1000 | cAMP Inhibition |

| 5-HT6 | Gs | 5 - 30 | 20 - 150 | cAMP Stimulation |

| 5-HT7 | Gs | 0.5 - 10 | 1 - 20 | cAMP Stimulation |

Signaling Pathways of 5-HT Receptors

The diverse physiological effects of serotonin are a direct consequence of the activation of distinct intracellular signaling cascades by different 5-HT receptor families. These receptors are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The GPCRs are classified based on the G-protein alpha subunit they couple to: Gs, Gi/o, or Gq/11.[4]

Gs-Coupled Receptor Signaling (5-HT4, 5-HT6, 5-HT7)

Activation of Gs-coupled receptors by serotonin leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

Gi/o-Coupled Receptor Signaling (5-HT1, 5-HT5)

In contrast to Gs-coupling, serotonin binding to Gi/o-coupled receptors results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] This reduces PKA activity and subsequently alters cellular function. Additionally, the βγ subunits of the Gi/o protein can directly modulate other effectors, such as ion channels.

Gq/11-Coupled Receptor Signaling (5-HT2)

Activation of Gq/11-coupled receptors by serotonin stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

Experimental Protocols

The characterization of the interaction between serotonin and its receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (in this case, serotonin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the 5-HT receptor of interest in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled serotonin.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation:

-

Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of serotonin.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for Gs and Gi/o-coupled receptors)

This assay measures the ability of serotonin to either stimulate (for Gs-coupled receptors) or inhibit (for Gi/o-coupled receptors) the production of cyclic AMP (cAMP).

Detailed Methodology:

-

Cell Culture:

-

Culture cells stably expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).

-

-

Cell Stimulation:

-

Plate the cells in a 96-well plate.

-

For Gi/o-coupled receptors, pre-treat the cells with forskolin to stimulate basal cAMP production.

-

Add varying concentrations of serotonin to the wells and incubate for a specific period.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of serotonin.

-

For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP stimulation.

-

For Gi/o-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Phosphoinositide Hydrolysis Functional Assay (for Gq/11-coupled receptors)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following stimulation of Gq/11-coupled 5-HT receptors by serotonin.

Detailed Methodology:

-

Cell Culture and Labeling:

-

Culture cells expressing the 5-HT2 receptor subtype of interest.

-

Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

-

Cell Stimulation:

-

Wash the cells to remove excess radiolabel.

-

Pre-incubate the cells with a lithium chloride (LiCl) solution, which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

-

Add varying concentrations of serotonin and incubate for a defined period.

-

-

Extraction of Inositol Phosphates:

-

Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid).

-

Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.

-

-

Quantification:

-

Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates accumulated against the log concentration of serotonin.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This technical guide provides a comprehensive overview of the interaction of serotonin with its diverse family of receptors. The quantitative data presented in the summary table, coupled with the detailed signaling pathways and experimental protocols, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the serotonergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. acnp.org [acnp.org]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]

- 6. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]

- 7. The Implication of 5-HT Receptor Family Members in Aggression, Depression and Suicide: Similarity and Difference [mdpi.com]

The Adipate Advantage: A Deep Dive into the Physicochemical and Structural Properties of a Serotonin Salt

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter implicated in a vast array of physiological and pathological processes, including mood regulation, sleep, and appetite. Due to its inherent instability, serotonin is often formulated as a salt to enhance its physicochemical properties for therapeutic applications. The choice of the counter-ion is a critical determinant of the resulting salt's characteristics, influencing its stability, solubility, and ultimately its bioavailability. Among the various salt forms, serotonin adipate has emerged as a formulation with noteworthy properties. This technical guide provides an in-depth analysis of the role of the adipate counter-ion in defining the properties of serotonin salts, offering a comparative perspective against other common forms like serotonin creatinine sulfate and serotonin hydrochloride.

Physicochemical Properties of Serotonin Salts: A Comparative Analysis

The selection of an appropriate counter-ion is a fundamental step in drug development, aimed at optimizing the drug substance's properties. The adipate counter-ion, a dicarboxylic acid, imparts specific characteristics to the serotonin molecule. Below is a comparative summary of the key physicochemical properties of serotonin and its common salt forms.

| Property | Serotonin (Free Base) | Serotonin Adipate | Serotonin Hydrochloride | Serotonin Creatinine Sulfate Monohydrate |

| Molecular Formula | C₁₀H₁₂N₂O | C₁₆H₂₂N₂O₅ | C₁₀H₁₃ClN₂O | C₁₄H₂₃N₅O₇S |

| Molecular Weight | 176.22 g/mol | 322.36 g/mol [1] | 212.67 g/mol [2] | 405.43 g/mol [3] |

| Melting Point | 167.7 °C[4] | Not explicitly available | 149-154 °C[5] | Not explicitly available |

| Solubility in Water | Slightly soluble[4] | Soluble in DMSO[6] | 17 mg/mL | Insoluble in water[3][7] |

| Stability | Prone to degradation; hygroscopic[8] | Enhanced thermal stability in solution[9] | Stable, but light sensitive and hygroscopic[5] | Utilized for its stability in formulations[10] |

The Structural Influence of the Adipate Counter-Ion

The adipate counter-ion plays a significant role in the crystal packing and conformation of the serotonin molecule. X-ray crystallography studies have revealed that in serotonin adipate, the serotonin cations and adipate anions are organized in sheets, with chains of serotonin cations being a prominent feature. This arrangement is stabilized by a network of hydrogen bonds.

Comparative Crystallographic Data

A comparison of bond lengths and angles in serotonin adipate with serotonin creatinine sulfate highlights the subtle yet significant influence of the counter-ion on the molecular geometry of serotonin.

| Parameter | Serotonin Adipate | Serotonin Creatinine Sulfate |

| Bond Lengths (Å) | ||

| N1—C7 | 1.483 | 1.51 |

| C7—C8 | 1.510 | 1.53 |

| C8—C9 | 1.490 | 1.48 |

| Bond Angles (°) | ||

| N1—C7—C8 | 110.1 | 108.0 |

| C7—C8—C9 | 113.9 | 111.1 |

Data sourced from Rychkov et al., 2013.

These structural differences, driven by the nature of the counter-ion, can influence the solid-state properties of the salt, including its dissolution rate and stability.

Experimental Protocols

Synthesis and Crystallization of Serotonin Adipate

This protocol is based on the methodology described in the literature for the preparation of serotonin adipate crystals for structural analysis.

Objective: To synthesize and crystallize serotonin adipate from an aqueous solution.

Materials:

-

Serotonin (free base)

-

Adipic acid

-

Deionized water

-

Heating and stirring plate

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Prepare a saturated aqueous solution of serotonin at 313 K (40°C).

-

Prepare a saturated aqueous solution of adipic acid at 313 K.

-

Mix the two solutions in a 1:1 molar ratio.

-

Allow the solution to cool slowly to room temperature in a crystallization dish.

-

Monitor for the formation of crystals. The crystals of serotonin adipate are typically transparent with a light-brown tinge.

-

Once crystals of a suitable size have formed, they are isolated by filtration.

-

The crystals are then washed with a small amount of cold deionized water and dried under vacuum.

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of serotonin salts.

Instrumentation:

-

HPLC system with a UV detector (280 nm)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 40 mM ammonium formate, pH 3.0) in a 20:80 v/v ratio.[11]

-

Standard solutions of serotonin adipate and other serotonin salts of known concentrations.

-

Sample solutions prepared by dissolving the serotonin salt in the mobile phase.

Procedure:

-

Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.

-

Inject a known volume (e.g., 20 µL) of the standard solution and record the chromatogram.

-

Inject the same volume of the sample solution and record the chromatogram.

-

The retention time of the serotonin peak in the sample should match that of the standard.

-

The purity of the sample can be determined by the area percentage of the serotonin peak. The concentration can be quantified by comparing the peak area of the sample to a calibration curve generated from the standard solutions.

Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic and molecular structure of serotonin adipate crystals.

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

A suitable single crystal of serotonin adipate is selected and mounted on the diffractometer.

-

The crystal is exposed to a monochromatic X-ray beam.

-

The diffracted X-rays are collected on a detector. The angles and intensities of the diffraction spots are measured.

-

The collected data is processed to determine the unit cell dimensions and space group of the crystal.

-

The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods).

-

An electron density map is calculated from the structure factors (derived from the intensities) and phases.

-

A molecular model is built into the electron density map and refined to best fit the experimental data. This yields the final three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

The Role of the Adipate Counter-Ion in a Biological Context

While the adipate counter-ion does not appear to directly interact with serotonin receptors or alter signaling pathways, its influence on the physicochemical properties of the serotonin salt can have significant biological implications. By improving stability and potentially modifying solubility and dissolution rates, the adipate counter-ion can affect the bioavailability of serotonin.[12] An enhancement in these properties can lead to more consistent and efficient absorption of the active pharmaceutical ingredient.

Visualizing Key Processes

Serotonin Synthesis and Metabolism Workflow

The following diagram illustrates the key steps in the synthesis and metabolism of serotonin, providing context for its biological role.

Caption: A simplified workflow of serotonin synthesis and metabolism.

Serotonin Receptor Signaling Pathway (5-HT2A Receptor)

This diagram depicts a representative signaling pathway for the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor.

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

Conclusion

The adipate counter-ion confers distinct physicochemical and structural properties to serotonin, primarily by enhancing its thermal stability in solution. While a direct comparison of all physicochemical parameters with other salts is not exhaustively documented in a single source, the available data suggests that the choice of adipate as a counter-ion is a strategic one for creating a more robust and potentially more bioavailable form of serotonin. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced roles of counter-ions in optimizing the therapeutic potential of active pharmaceutical ingredients like serotonin.

References

- 1. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Serotonin hydrochloride | 153-98-0 [chemicalbook.com]

- 6. Serotonin adipinate | 16031-83-7 | Benchchem [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 5-Hydroxytryptamine CAS#: 50-67-9 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. innoprot.com [innoprot.com]

- 11. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 12. Increasing serotonin bioavailability alters gene expression in peripheral leukocytes and lymphoid tissues of dairy calves - PMC [pmc.ncbi.nlm.nih.gov]

Serotonin Adipinate in the Study of Protein Serotonylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protein serotonylation, a crucial post-translational modification, and explores the potential utility of serotonin adipinate in its investigation. While direct and established protocols for the use of this compound in protein serotonylation studies are not widely documented, this document will detail the foundational knowledge of serotonylation, established methodologies for its study, and the characteristics of this compound, offering a framework for its potential application as a serotonin donor in such research.

The Landscape of Protein Serotonylation

Protein serotonylation is a post-translational modification involving the covalent attachment of the neurotransmitter serotonin to proteins.[1][2][3] This process is catalyzed by enzymes called transglutaminases (TGMs), particularly transglutaminase 2 (TGM2), which form an irreversible isopeptide bond between the primary amine group of serotonin and the gamma-carboxamide group of glutamine residues on target proteins.[1][2] This modification can alter the target protein's function, localization, and interaction with other molecules, thereby influencing a wide range of physiological and pathological processes.[1]

Key Biological Roles of Protein Serotonylation:

-

Hemostasis and Thrombosis: Serotonylation of proteins like fibrinogen and small GTPases in platelets is crucial for platelet activation and clot formation.[1][3]

-

Neuroplasticity: Serotonylation of proteins in neurons, such as those involved in synaptic plasticity, can impact learning and memory.[1]

-

Tumor Microenvironment: The modification of extracellular matrix proteins by serotonin can influence cancer cell motility and angiogenesis.[1]

-

Gene Regulation: Histone serotonylation, particularly on histone H3 at glutamine 5 (H3Q5ser), can act as a permissive mark for gene transcription.[1][4]

Investigating Protein Serotonylation: Established Methodologies

Several methods are employed to detect and quantify protein serotonylation, each with its own advantages and limitations.

Bioorthogonal Labeling and Enrichment

A powerful technique for identifying serotonylated proteins involves the use of a serotonin analog, such as propargylated serotonin (5-PT), which contains a bioorthogonal handle (an alkyne group).[2][5][6] This analog is incorporated into proteins by cellular machinery. The alkyne group then allows for the "click" reaction with a reporter tag, such as biotin, enabling the enrichment and subsequent identification of serotonylated proteins by mass spectrometry.[5][6]

Experimental Workflow for Bioorthogonal Labeling:

Caption: Bioorthogonal labeling and enrichment workflow for identifying serotonylated proteins.

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is a cornerstone for the definitive identification and site-mapping of protein serotonylation.[5] In a typical bottom-up proteomics approach, serotonylated proteins are proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The mass shift caused by the addition of serotonin to a glutamine residue allows for the identification of the modified peptide and the precise location of the modification.

Mass Spectrometry Data Interpretation:

Caption: Simplified workflow for the identification of serotonylated peptides by mass spectrometry.

Antibody-Based Methods

Antibodies that specifically recognize serotonin can be used to detect serotonylated proteins through techniques like Western blotting and immunoprecipitation.[7] While these methods are valuable for validating the serotonylation of a specific protein, they may lack the ability to pinpoint the exact modification site.

This compound: Properties and Synthesis

This compound is a salt formed between serotonin and adipic acid.[8][9] Its primary role described in the literature is not as a tool for studying protein modification but rather for therapeutic applications, such as in the treatment of hemodynamic disorders.[10] However, as a source of serotonin, it could potentially be used to increase intracellular serotonin levels for in vitro serotonylation assays.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [8] |

| Molar Mass | 322.36 g/mol | [8] |

| Appearance | Solid powder | [9] |

| Solubility | Soluble in DMSO | [9] |

Table 1: Physicochemical Properties of this compound

The synthesis of this compound typically involves a direct acid-base reaction between serotonin and adipic acid.[9] Another method involves a condensation reaction using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[8][9]

Potential Application of this compound in Serotonylation Research

While not a conventional tool, this compound could theoretically be employed to manipulate cellular serotonin concentrations in experimental settings. By providing a source of serotonin, it might be used to drive the serotonylation of proteins in cell cultures or in vitro enzymatic assays. However, researchers should consider that using a salt form might influence solubility and cellular uptake compared to free serotonin.

Proposed General Protocol for In Vitro Serotonylation using a Serotonin Source:

| Step | Description | Parameters |

| 1. Reaction Setup | Prepare a reaction mixture containing the target protein, purified transglutaminase (e.g., TGM2), and a buffer. | Buffer pH, protein and enzyme concentrations to be optimized. |

| 2. Addition of Serotonin | Add serotonin (or a serotonin source like this compound) to the reaction mixture. | Final serotonin concentration to be determined based on experimental goals. |

| 3. Incubation | Incubate the reaction mixture to allow for the serotonylation reaction to proceed. | Incubation time and temperature to be optimized. |

| 4. Quenching the Reaction | Stop the reaction by adding a quenching agent or by heat inactivation. | e.g., EDTA to chelate Ca²⁺ required by TGMs. |

| 5. Analysis | Analyze the reaction products for protein serotonylation using methods like Western blotting or mass spectrometry. | --- |

Table 2: Generalized Protocol for In Vitro Protein Serotonylation

Signaling Pathways Involving Protein Serotonylation

Serotonylation is integrated into various signaling cascades, often involving small GTPases. The covalent modification of these proteins can lock them in an active state, leading to downstream signaling events.

Caption: Serotonylation of small GTPases leading to downstream signaling.

Conclusion

The study of protein serotonylation is a rapidly evolving field with significant implications for understanding health and disease. While established methods using bioorthogonal labeling and mass spectrometry are the current standards, the exploration of new tools and approaches is crucial. This compound, as a stable and soluble source of serotonin, presents a potential, though yet unproven, reagent for manipulating serotonylation in experimental systems. Further research is warranted to validate its efficacy and establish standardized protocols for its use in this context. This guide provides the foundational knowledge and technical considerations for researchers venturing into the intricate world of protein serotonylation.

References

- 1. Serotonylation: A Key to Understanding Disease Mechanisms - Creative Proteomics [creative-proteomics.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Serotonylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Serotonylation: Serotonin Signaling and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]

- 8. This compound | 13425-34-8 | Benchchem [benchchem.com]

- 9. This compound | 16031-83-7 | Benchchem [benchchem.com]

- 10. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

Serotonin Adipinate in Models of Hemodynamic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of serotonin adipinate's role in models of hemodynamic disorders. The information is synthesized from available clinical and pharmacological studies to serve as a resource for research and development in this area. It is important to note that while clinical data in specific contexts exist, detailed preclinical studies in standardized hemodynamic shock models are not extensively available in the public domain. This guide, therefore, combines established data with the broader pharmacological context of serotonin to present a comprehensive picture.

Introduction

Hemodynamic instability, a hallmark of various shock states (e.g., hemorrhagic, septic, cardiogenic), is characterized by inadequate tissue perfusion and is a major contributor to morbidity and mortality in critically ill patients. The underlying pathophysiology often involves a complex interplay of vasodilation, myocardial dysfunction, and endothelial damage. Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine primarily stored in platelets, is a potent vasoactive substance with complex and diverse effects on the cardiovascular system.

This compound, a salt of serotonin, has been investigated for its potential to correct hemodynamic disturbances. The rationale for its use is partly based on the concept of a relative or absolute "serotonin deficiency" in certain pathological states, where endogenous serotonin mechanisms are insufficient to maintain vascular tone and cardiac function.[1] It is proposed that the administration of this compound can restore vascular tone, improve cardiac performance, and protect the microcirculation. Studies suggest it has a normalizing effect on vascular tone and can be used to correct vascular insufficiency.[2]

This guide will detail the quantitative effects of this compound on hemodynamic parameters, outline experimental protocols, and visualize the proposed mechanisms of action and experimental workflows.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize the known quantitative effects of this compound on key hemodynamic parameters.

Table 1: Clinical Efficacy of this compound in Acute Poisoning with Hemodynamic Disorders

| Parameter | Observation | Implication | Source |

| Stroke Volume | Increased | Improved cardiac contractile function and ejection. | [3] |

| Total Peripheral Vascular Resistance | Normalized | Restoration of appropriate vascular tone. | [3] |

| Central Blood Volume | Normalized | Improved venous return and cardiac filling. | [3] |

This data is derived from a study in 30 patients with acute poisoning by psychotropic drugs, which induced hemodynamic instability.[3]

Experimental Protocols

Detailed preclinical studies of this compound in established shock models are limited. The following sections describe the protocol from a key clinical study and standard protocols for animal models where this compound could be evaluated.

Clinical Protocol: Acute Poisoning-Induced Hemodynamic Disorder

This protocol was used in a study of 30 patients with acute poisoning by psychotropic drugs leading to circulatory disorders.

-

Drug and Dosage: this compound, 40-60 mg.

-

Administration Route: Drip infusion.

-

Objective: Correction of hemodynamic disorders in the lesser and greater circulation.

-

Measured Outcomes: Stroke volume, total peripheral vascular resistance, central blood volume.

-

Reference: [3]

Preclinical Model Protocol: Hemorrhagic Shock in a Swine Model (Proposed Integration of this compound)

This protocol describes a standard method for inducing hemorrhagic shock, with proposed points for the introduction of this compound for efficacy testing.

-

Animal Model: Adult male swine (approximately 70 kg).

-

Anesthesia: Intravenous (e.g., acepromazine, midazolam, fentanyl, thiopental sodium, pancuronium) and inhaled (e.g., halothane 1%) anesthesia. Mechanical ventilation is established.

-

Instrumentation:

-

An arterial line is placed in the femoral artery for continuous blood pressure monitoring.

-

A pulmonary artery catheter is introduced via the internal jugular vein to monitor cardiac output, pulmonary artery pressure, and central venous pressure.

-

-

Induction of Hemorrhagic Shock:

-

A controlled hemorrhage is initiated by withdrawing a specific volume of blood (e.g., 50% of total blood volume, or approximately 33 ml/kg) from a major artery.

-

The withdrawal is performed over a set period (e.g., 10 minutes) to achieve a target mean arterial pressure (MAP) of 30-40 mmHg.

-

This state of shock is maintained for a defined period (e.g., 50-60 minutes).

-

-

Therapeutic Intervention (Proposed):

-

Following the shock period, resuscitation is initiated.

-

Control Group: Receives standard resuscitation fluids (e.g., crystalloids like Lactated Ringer's solution and/or colloids).

-

Treatment Group: Receives standard resuscitation fluids plus an infusion of this compound. A potential starting dose, extrapolated from other animal studies, could be in the range of 1-4.5 mg/kg.[4][5] The infusion rate would be titrated based on hemodynamic response.

-

-

Monitoring and Data Collection: Hemodynamic parameters (MAP, heart rate, cardiac output, systemic vascular resistance) and metabolic markers (e.g., lactate) are monitored continuously throughout the experiment.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.

Proposed Mechanism of Action in Hemodynamic Shock

Caption: Proposed mechanism of this compound in shock.

This compound Signaling in Vascular Smooth Muscle

Caption: 5-HT2A receptor signaling in vascular smooth muscle.

Preclinical Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound shows promise as a therapeutic agent for correcting hemodynamic disorders, particularly in conditions characterized by vasodilation and reduced cardiac output. Clinical evidence from acute poisoning cases demonstrates its efficacy in normalizing key circulatory parameters.[3] The proposed mechanism of action involves the activation of serotonin receptors, leading to vasoconstriction, enhanced cardiac contractility, and potentially protective effects on the microvasculature.

However, a significant gap exists in the literature regarding the use of this compound in standardized preclinical models of hemorrhagic, septic, and cardiogenic shock. Such studies are crucial to precisely quantify its dose-dependent effects on a range of hemodynamic variables, to elucidate its specific receptor pharmacology, and to establish its safety and efficacy profile in different shock etiologies. Future research should focus on conducting these controlled animal studies to provide the robust data necessary to support broader clinical development and application.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of human and microbial metabolites of triptophane in severe diseases and critical ill (review) - Getsina - Journal of Clinical Practice [journals.eco-vector.com]

- 3. Serotonin - Wikiwand [wikiwand.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

The Neuropharmacological Profile of Serotonin Adipinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, presents a unique profile for neuropharmacological investigation. While specific quantitative data for the adipinate salt form is limited in publicly available literature, this guide synthesizes the known neuropharmacology of serotonin (5-hydroxytryptamine, 5-HT) and extrapolates the potential influence of the adipate counter-ion. This document provides a comprehensive overview of receptor binding affinities, pharmacokinetic considerations, and the intricate signaling pathways modulated by serotonin. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development in this area.

Introduction

Serotonin (5-HT) is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2] Dysregulation of the serotonergic system is a hallmark of numerous neuropsychiatric disorders, making it a primary target for therapeutic intervention. This compound is a formulation where serotonin is ionically bound to adipic acid, a dicarboxylic acid that is generally recognized as safe (GRAS) and is metabolized through the fatty acid β-oxidation pathway.[3][4] The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can impact its pharmacokinetic profile, including bioavailability.[5][6][7] This guide provides a detailed examination of the neuropharmacological properties of the active moiety, serotonin, with a discussion on the potential contributions of the adipate salt form.

Receptor and Transporter Binding Profile of Serotonin

Serotonin exerts its diverse effects by binding to a wide range of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7), and by its reuptake via the serotonin transporter (SERT).[8][9] The affinity of serotonin for these targets is a critical determinant of its physiological and pharmacological actions.

Table 1: Receptor and Transporter Binding Affinities (Ki) of Serotonin (5-HT)

| Target | Receptor Family | Ki (nM) | Species | Reference |

| 5-HT1A | 5-HT1 | 3.2 | Human | [10] |

| 5-HT1B | 5-HT1 | 4.1 | Human | [11] |

| 5-HT1D | 5-HT1 | 5.0 | Human | [11] |

| 5-HT1E | 5-HT1 | 7.5 | Human | [11] |

| 5-HT1F | 5-HT1 | 10 | Human | [11] |

| 5-HT2A | 5-HT2 | 11.7 | Human | [12] |

| 5-HT2B | 5-HT2 | 1.3 | Human | [13] |

| 5-HT2C | 5-HT2 | 5.0 | Human | [14] |

| 5-HT3 | Ligand-Gated Ion Channel | ~1000 | N/A | [2] |

| 5-HT4 | 5-HT4 | 126 | Human | [15] |

| 5-HT5A | 5-HT5 | 13 | Human | [11] |

| 5-HT6 | 5-HT6 | 6.3 | Human | [11] |

| 5-HT7 | 5-HT7 | 0.5 - 2 | Human | [14] |

| SERT | Transporter | 160 | Human |

Note: Ki values can vary between studies depending on the experimental conditions and tissues used. The values presented here are representative.

Pharmacokinetic Profile

The pharmacokinetic properties of serotonin itself present significant challenges for its use as a therapeutic agent, particularly its poor oral bioavailability and limited ability to cross the blood-brain barrier. The formulation of serotonin as an adipinate salt may be intended to address some of these challenges, primarily by potentially improving its absorption characteristics.

Absorption

Orally administered serotonin undergoes extensive first-pass metabolism in the gut and liver, primarily by monoamine oxidase (MAO), resulting in very low bioavailability.[1] The use of a salt form, such as adipinate, can enhance the dissolution rate and solubility of a drug, which may lead to improved absorption.[5][7] However, without specific studies on this compound, its oral bioavailability remains unquantified.

Distribution

Serotonin does not readily cross the blood-brain barrier due to its polarity.[16][17] This means that peripherally administered serotonin has limited direct effects on the central nervous system. The majority of serotonin in the body is found in the gastrointestinal tract and platelets.[1] It is unclear if the adipinate salt form would significantly alter the distribution profile or blood-brain barrier permeability of serotonin.

Metabolism and Excretion

Serotonin is primarily metabolized by MAO to 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[1] Adipic acid is metabolized via the beta-oxidation pathway, similar to fatty acids.[3]

Table 2: Pharmacokinetic Parameters of Serotonin and Related Compounds

| Parameter | Serotonin (IV) | 5-HTP (Oral, with Carbidopa) | Adipic Acid |

| Bioavailability | N/A | 48% ± 15% | High |

| Half-life (t½) | Short (minutes) | 2.2 - 7.4 hours | Rapidly metabolized |

| Blood-Brain Barrier Penetration | Very Low | Yes | No |

| Primary Metabolism | Monoamine Oxidase (MAO) | Aromatic L-amino acid decarboxylase | β-oxidation |

| Primary Excretion | Renal (as 5-HIAA) | Renal | Renal |

References:[1][3][18] Note: Data for serotonin is based on its known physiological properties. 5-HTP is a precursor to serotonin that can cross the blood-brain barrier.

Signaling Pathways

Serotonin receptors trigger a variety of intracellular signaling cascades depending on the G-protein to which they couple. Understanding these pathways is crucial for predicting the cellular and physiological effects of this compound.

Experimental Protocols

To facilitate further research into the neuropharmacological profile of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).

-

Add increasing concentrations of the unlabeled competitor (this compound).

-

Add the prepared cell membranes.

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions of freely moving animals.[19][20]

Methodology:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage).

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis:

-

Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Express the post-administration serotonin levels as a percentage of the baseline levels for each animal.

-

Use statistical analysis (e.g., ANOVA) to compare the effects of this compound treatment to a vehicle control group.

-

Behavioral Assays

Objective: To assess the anxiolytic or anxiogenic effects of this compound.[21][22][23][24][25]

Methodology:

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer this compound or vehicle control at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the time spent in the open and closed arms and the number of entries into each arm.

-

Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.

-

Objective: To evaluate the potential antidepressant-like effects of this compound.[26][27][28][29][30]

Methodology:

-

Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Administer this compound or vehicle control at predetermined times before the test (acute or chronic dosing schedules can be used).

-

Gently place the animal into the water cylinder for a 6-minute session.

-

Record the session with a video camera.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

-

A significant decrease in immobility time in the drug-treated group compared to the control group suggests an antidepressant-like effect.

-

Conclusion

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. images.prod-techstreet.com [images.prod-techstreet.com]

- 4. Adipic acid - Wikipedia [en.wikipedia.org]

- 5. bjcardio.co.uk [bjcardio.co.uk]

- 6. pharmtech.com [pharmtech.com]

- 7. rjpdft.com [rjpdft.com]

- 8. frontiersin.org [frontiersin.org]

- 9. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. acnp.org [acnp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Blood-Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lowtoxinforum.com [lowtoxinforum.com]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. Bioavailability and related pharmacokinetics in man of orally administered L-5-hydroxytryptophan in steady state. | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. behaviorcloud.com [behaviorcloud.com]

- 23. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. jove.com [jove.com]

- 27. animal.research.wvu.edu [animal.research.wvu.edu]

- 28. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Serotonin Adipinate on Endothelial Cell Function: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

Serotonin, a biogenic amine primarily known for its role as a neurotransmitter, is also a potent signaling molecule in the vascular system. Stored in high concentrations within platelets, it is released at sites of vascular injury and inflammation, where it directly interacts with the endothelial lining of blood vessels. Serotonin adipinate, a salt of serotonin, is utilized in certain clinical applications, and its effects on the endothelium are of significant interest for understanding vascular homeostasis and pathology. This technical guide provides a comprehensive overview of the current understanding of how serotonin impacts endothelial cell function, including proliferation, nitric oxide synthesis, angiogenesis, vascular permeability, and cell adhesion. It details the underlying signaling pathways, presents available quantitative data, and describes the experimental protocols used to elucidate these effects. While much of the foundational research has been conducted with serotonin in its base or hydrochloride form, the findings are considered broadly applicable to the functional effects of this compound, as the adipate moiety is not known to possess independent signaling activity in this context.

Introduction

The vascular endothelium is a dynamic interface that plays a critical role in regulating blood flow, vascular tone, inflammation, and coagulation. Endothelial dysfunction is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. Serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of endothelial function. Its release from activated platelets at sites of vascular injury can initiate a cascade of cellular responses that influence vascular health and disease progression.[1] this compound is a stable salt of serotonin used in some pharmaceutical preparations.[2] Understanding its precise effects on endothelial cells is crucial for developing therapeutic strategies targeting the serotonin signaling axis in vascular disorders. This guide synthesizes the available scientific literature to provide a detailed examination of serotonin's impact on endothelial cell biology.

Core Effects of Serotonin on Endothelial Cell Function

Serotonin exerts a variety of effects on endothelial cells, which can be both protective and pathological depending on the physiological context and the underlying state of the endothelium.

Endothelial Cell Proliferation (Mitogenesis)

Serotonin is a known mitogen for vascular endothelial cells, an effect that is particularly relevant in the context of vascular healing and repair following injury.[3] Studies have shown that serotonin at concentrations likely to be present at sites of vascular injury (200 to 1000 µmol/L) can induce a significant increase in DNA synthesis and cell number in cultured endothelial cells.[3] This proliferative effect is primarily mediated by the 5-HT2 receptor and involves G-protein signaling.[3]

Nitric Oxide (NO) Synthesis and Vasodilation

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Serotonin functions as an "angiokine," promoting several key steps in the angiogenic cascade.[3] It has been shown to induce endothelial cell migration and the formation of tube-like structures in vitro.[6] This pro-angiogenic activity is driven by the activation of specific signaling pathways, including the Src/PI3K/AKT/mTOR/p70S6K pathway, which overlaps with signaling from other potent angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]

Vascular Permeability

Serotonin is a well-established factor that can increase vascular permeability, leading to tissue edema.[7] This effect is critical in the inflammatory response. The mechanism involves changes in the endothelial cell cytoskeleton, leading to the disruption of cell-cell junctions and the formation of intercellular gaps.[7] The 5-HT2A receptor, in conjunction with other channels such as the Transient Receptor Potential Vanilloid 4 (TRPV4), has been implicated in mediating the increase in endothelial permeability.[7]

Endothelial Cell Adhesion

The adhesion of leukocytes to the endothelium is a critical step in the inflammatory process, mediated by the expression of cell adhesion molecules (CAMs) such as ICAM-1 and VCAM-1. The direct effect of serotonin on the expression of these molecules is not yet fully resolved. Some studies suggest that peripheral serotonin does not directly regulate the expression of endothelial adhesion molecules during acute inflammation. However, other reports indicate that certain serotonin derivatives can inhibit the upregulation of adhesion molecules under inflammatory conditions.[8]

Signaling Pathways

Serotonin mediates its diverse effects on endothelial cells by binding to a variety of cell surface receptors, primarily from the G-protein coupled receptor (GPCR) superfamily. The specific downstream signaling cascade depends on the receptor subtype expressed and the G-protein to which it couples.

5-HT2 Receptor Signaling in Proliferation and Permeability